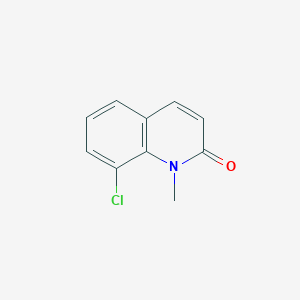8-chloro-1-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15978642
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8ClNO |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 8-chloro-1-methylquinolin-2-one |
| Standard InChI | InChI=1S/C10H8ClNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 |
| Standard InChI Key | XUNDQZVUORIFKR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C=CC2=C1C(=CC=C2)Cl |
Introduction
8-Chloro-1-methylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a chlorine atom at the 8-position and a methyl group at the 1-position of the quinoline ring. This compound is notable for its diverse chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and material science.
Synthetic Methods
Several synthetic methods have been developed for producing 8-chloro-1-methylquinolin-2(1H)-one. These methods often involve the use of reagents like caesium carbonate in solvents such as tetrahydrofuran, employing techniques like the Schlenk method under controlled conditions . Optimized versions of these methods are used in industrial settings to maximize yield and purity.
Biological Activity and Applications
The biological activity of 8-chloro-1-methylquinolin-2(1H)-one has been the focus of numerous studies. Its interaction with biological targets is crucial for understanding its potential applications in medicine and other fields. The compound's unique substitution pattern enhances its value for various scientific and industrial applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 8-chloro-1-methylquinolin-2(1H)-one. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Chloroquinoline | Chlorine at C8; no methyl group | Different reactivity due to lack of methyl group |
| 1-Methylquinolin-2(1H)-one | Methyl group at C1; no chlorine | May influence biological activity differently |
| 8-Bromo-1-Methylquinolin-2(1H)-one | Bromine instead of chlorine at C8 | Different reactivity patterns due to bromine |
| 4-Chloro-8-Methylquinolin-2(1H)-one | Chlorine at C4; methyl substitution | Known for strong antibacterial properties |
Research Findings and Future Directions
Research on 8-chloro-1-methylquinolin-2(1H)-one is ongoing, with a focus on its chemical reactivity and biological interactions. Future studies will likely explore its potential applications in medicinal chemistry and material science, leveraging its unique properties to develop new compounds or materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume